Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific type of reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, particularly against mycobacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase in mycobacteria, thereby disrupting protein synthesis and exerting its antimicrobial effects . The boron atom in the compound plays a crucial role in its binding to the target enzyme .
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides: These compounds share a similar core structure and have been studied for their antimicrobial properties.
1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: Another related compound with potential biological activity.
Uniqueness
Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H13BO4 |
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Molecular Weight |
220.03 g/mol |
IUPAC Name |
methyl 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoate |
InChI |
InChI=1S/C11H13BO4/c1-15-10(13)6-5-8-3-2-4-9-7-16-12(14)11(8)9/h2-4,14H,5-7H2,1H3 |
InChI Key |
QOJTWYQASIPOQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)OC)O |
Origin of Product |
United States |
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